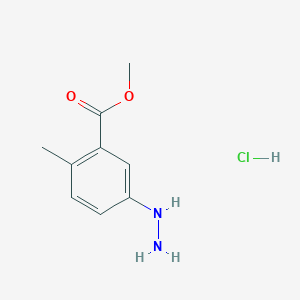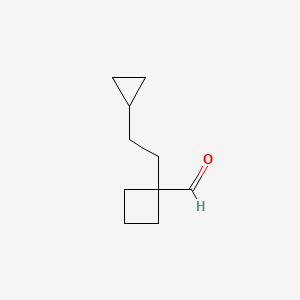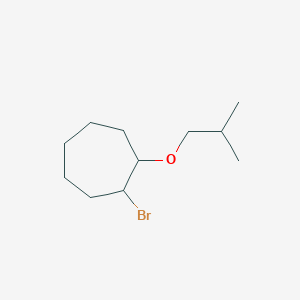
1-Bromo-2-(2-methylpropoxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-methylpropoxy)cycloheptane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is a derivative of cycloheptane, where a bromine atom and a 2-methylpropoxy group are substituted at the first and second positions, respectively. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-Bromo-2-(2-methylpropoxy)cycloheptane typically involves the following steps:
Starting Material: The synthesis begins with cycloheptane as the core structure.
Bromination: The first step involves the bromination of cycloheptane to introduce a bromine atom at the first position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The second step involves the etherification of the brominated cycloheptane with 2-methylpropanol.
Chemical Reactions Analysis
1-Bromo-2-(2-methylpropoxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). This reaction typically occurs under basic conditions.
Elimination: The compound can undergo elimination reactions to form alkenes. This is usually facilitated by strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(2-methylpropoxy)cycloheptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to study the structure-activity relationships of potential pharmaceutical agents.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)cycloheptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond. The ether group can also participate in oxidation reactions, leading to the formation of carbonyl compounds .
Comparison with Similar Compounds
1-Bromo-2-(2-methylpropoxy)cycloheptane can be compared with other similar compounds such as:
1-Bromo-2-(2-methylpropoxy)cyclohexane: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring.
1-Bromo-2-(2-methylpropoxy)cyclopentane: This compound has a five-membered ring.
1-Bromo-2-(2-methylpropoxy)cyclooctane: This compound has an eight-membered ring.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromo-2-(2-methylpropoxy)cycloheptane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)8-13-11-7-5-3-4-6-10(11)12/h9-11H,3-8H2,1-2H3 |
InChI Key |
YJDBJPMKBFVFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


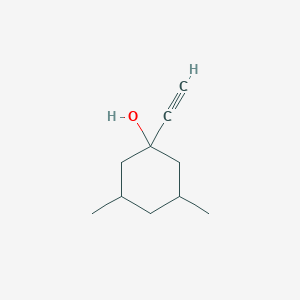
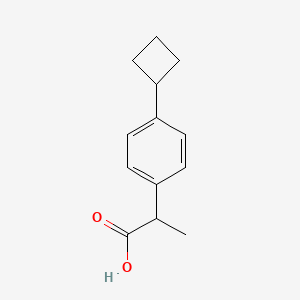
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)

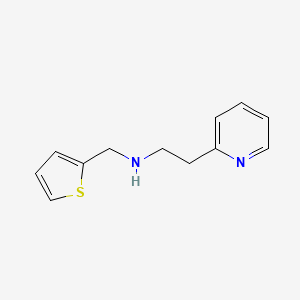
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)

![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)
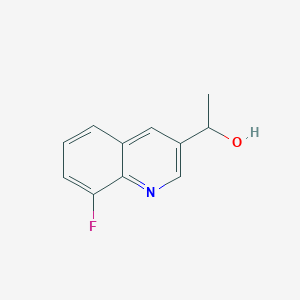
![(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13303968.png)

